molecular formula C14H23N3S2 B143990 Tazomeline CAS No. 131987-54-7

Tazomeline

Cat. No. B143990
CAS RN: 131987-54-7
M. Wt: 297.5 g/mol
InChI Key: XUHMGFKQBWZWPO-UHFFFAOYSA-N
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Description

Tazomeline (LY-287,041) is a drug that acts as a non-selective muscarinic acetylcholine receptor agonist . It was in clinical trials for the treatment of cognitive dysfunction such as that seen in Alzheimer’s disease and schizophrenia, but development was apparently scrapped for unknown reasons .


Synthesis Analysis

Thiazolines and thiazoles, which are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis, have been synthesized using a common synthetic protocol . This protocol uses readily available and inexpensive substrates, and the reaction conditions are mild .


Molecular Structure Analysis

The molecular formula of Tazomeline is C14H23N3S2 . It has an average mass of 297.483 Da and a monoisotopic mass of 297.133331 Da .


Physical And Chemical Properties Analysis

Tazomeline has a molecular formula of C14H23N3S2, an average mass of 297.483 Da, and a monoisotopic mass of 297.133331 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Melatonin Receptor Agonists : Tasimelteon, a melatonin receptor agonist, has been studied for its effects on sleep-wake disorders and circadian rhythm. Tasimelteon demonstrates specificity and high affinity for melatonin receptor types 1 and 2, and it is the first treatment approved by the US FDA for Non-24-Hour Sleep-Wake Disorder (Ogilvie et al., 2015).

  • Radioprotective Potential of Melatonin : A study investigated the prophylactic implications of melatonin against γ-ray-induced injury in germinal cells (testes) in mice. This study demonstrates the protective role of melatonin, a natural hormone, against radiation-induced injury, suggesting potential applications in radiotherapy (Khan et al., 2015).

  • Melatonin and Its Metabolites : The interaction of melatonin with reactive oxygen and nitrogen species is explored in a study, highlighting the antioxidant properties of melatonin and its metabolites. This study sheds light on the extensive free radical scavenging capacity of melatonin, which might be relevant for compounds like Tazomeline if they share similar pharmacological properties (Tan et al., 2007).

  • Dual Melatonin Receptor Agonist : Tasimelteon is also studied for its selective receptor binding profile. It is a potent Dual Melatonin Receptor Agonist with a greater affinity for the MT2 receptor. This study can provide insights into the binding affinity and receptor specificity which may be applicable to Tazomeline research (Lavedan et al., 2015).

Mechanism of Action

Tazomeline acts as a non-selective muscarinic acetylcholine receptor agonist . This means it binds to these receptors and activates them, which can have various effects depending on the specific receptor and its location in the body.

Future Directions

The future directions of Tazomeline are unclear as its development was apparently scrapped for unknown reasons . It was in clinical trials for the treatment of cognitive dysfunction such as that seen in Alzheimer’s disease and schizophrenia , but it’s unclear if these trials will be resumed or if the drug will be developed for other uses.

properties

IUPAC Name

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHMGFKQBWZWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157288
Record name Tazomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazomeline

CAS RN

131987-54-7
Record name Tazomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131987-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tazomeline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131987547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDP6S14W5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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